4-(3-Azaspiro[5.5]undec-3-yl)benzaldehyde
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Overview
Description
4-(3-Azaspiro[5.5]undec-3-yl)benzaldehyde is a chemical compound with the molecular formula C17H23NO. It is characterized by a spirocyclic structure, which includes a benzaldehyde moiety attached to a spiro-fused azaspiro[5.5]undecane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Azaspiro[5.5]undec-3-yl)benzaldehyde typically involves the reaction of benzaldehyde with a spirocyclic amine. One common method includes the condensation of benzaldehyde with 3-azaspiro[5.5]undecane under acidic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3-Azaspiro[5.5]undec-3-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: 4-(3-Azaspiro[5.5]undec-3-yl)benzoic acid
Reduction: 4-(3-Azaspiro[5.5]undec-3-yl)benzyl alcohol
Substitution: Various substituted derivatives depending on the specific electrophilic aromatic substitution reaction performed
Scientific Research Applications
4-(3-Azaspiro[5.5]undec-3-yl)benzaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(3-Azaspiro[5.5]undec-3-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The spirocyclic structure may allow it to fit into specific binding sites, modulating the activity of target proteins and pathways .
Comparison with Similar Compounds
Similar Compounds
4-(3-Azaspiro[5.5]undec-3-yl)benzoic acid: An oxidized derivative with a carboxylic acid group.
4-(3-Azaspiro[5.5]undec-3-yl)benzyl alcohol: A reduced derivative with a primary alcohol group.
4-(3-Azaspiro[5.5]undec-3-yl)benzyl chloride: A halogenated derivative with a benzyl chloride group.
Uniqueness
4-(3-Azaspiro[5.5]undec-3-yl)benzaldehyde is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, binding affinity, and overall behavior in various applications, making it a valuable compound for research and development .
Properties
CAS No. |
52764-98-4 |
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Molecular Formula |
C17H23NO |
Molecular Weight |
257.37 g/mol |
IUPAC Name |
4-(3-azaspiro[5.5]undecan-3-yl)benzaldehyde |
InChI |
InChI=1S/C17H23NO/c19-14-15-4-6-16(7-5-15)18-12-10-17(11-13-18)8-2-1-3-9-17/h4-7,14H,1-3,8-13H2 |
InChI Key |
JFDOJXHCJRGBDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CCN(CC2)C3=CC=C(C=C3)C=O |
Origin of Product |
United States |
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